7-(Piperazin-1-yl)-1H-indazole is a compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities. Indazoles, particularly 1H-indazoles, have been extensively studied due to their potential applications in pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-viral agents. The specific compound 7-(Piperazin-1-yl)-1H-indazole is recognized for its structural features that may enhance its pharmacological properties.
7-(Piperazin-1-yl)-1H-indazole can be classified under heterocyclic compounds, specifically as a substituted indazole with a piperazine moiety. This compound is synthesized through various chemical reactions involving indazole derivatives and piperazine. It is cataloged under several chemical databases and has a specific CAS number associated with it, indicating its unique identity in chemical literature.
The synthesis of 7-(Piperazin-1-yl)-1H-indazole typically involves the reaction of piperazine with an appropriate indazole derivative. The following methods are commonly employed:
A notable synthesis route includes the use of trifluoroacetic acid as a solvent at elevated temperatures (around 105°C) to facilitate the reaction between substituted indazoles and piperazine . This method allows for the formation of the desired compound with reasonable yields.
The molecular formula for 7-(Piperazin-1-yl)-1H-indazole is CHN, with a molecular weight of approximately 202.26 g/mol. The structure consists of an indazole ring fused with a piperazine group, which contributes to its unique chemical properties.
Key structural features include:
7-(Piperazin-1-yl)-1H-indazole can undergo various chemical reactions that modify its structure or enhance its biological activity:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological profiles.
The mechanism of action for 7-(Piperazin-1-yl)-1H-indazole is largely dependent on its target biological pathways. Indazoles have been shown to interact with various receptors and enzymes:
The specific interactions are still under investigation, but preliminary studies indicate significant potential in treating conditions such as cancer and inflammatory diseases .
7-(Piperazin-1-yl)-1H-indazole exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in pharmaceuticals.
7-(Piperazin-1-yl)-1H-indazole has several potential applications in scientific research and pharmaceutical development:
The 1H-indazole nucleus provides a rigid bicyclic framework that serves as a bioisostere for purine bases and other aromatic heterocycles, enabling diverse interactions with biological targets. Its hydrogen bond donor-acceptor capability (N1-H and N2) facilitates critical binding interactions with enzyme active sites and receptor domains, while the aromatic system permits π-π stacking with protein residues. These features underpin the scaffold’s prevalence in pharmacologically active compounds [2] [5].
Indazole derivatives demonstrate remarkable structural plasticity, accommodating substitutions at multiple positions (N1, C3, C5, C6, and C7) to fine-tune electronic properties, solubility, and target affinity. Computational analyses reveal that C7 substitutions, in particular, extend into solvent-exposed regions or auxiliary binding pockets, making this position strategically advantageous for introducing pharmacophoric elements like the piperazine moiety [5] [9]. This adaptability translates to diverse bioactivities:
Table 1: Comparative Bioactivity Profiles of Indazole vs. Related Heterocycles
Scaffold | Key Pharmacological Roles | Target Interaction Features |
---|---|---|
1H-Indazole | Kinase inhibition, GPCR modulation, IDO1 inhibition | Dual H-bond donor/acceptor; planar aromatic surface |
Indole (reference) | Antiviral, antimicrobial, anti-inflammatory | H-bond acceptor via N1; π-stacking |
Benzimidazole | Anthelmintic, proton pump inhibition | H-bond donor/acceptor; cationic at physiological pH |
Piperazine, a diazacycloalkane, serves as a conformational modulator and pharmacophore amplifier when appended to the indazole C7 position. Its protonatable nitrogen atoms (pKₐ ~9.5) enhance water solubility under physiological conditions, while the flexible six-membered ring adopts chair or boat conformations to optimize binding pocket complementarity [4] [8].
In 7-(piperazin-1-yl)-1H-indazole derivatives, the piperazine moiety acts as:
Table 2: Impact of Piperazine N4-Substituents on Bioactivity in 7-(Piperazin-1-yl)-1H-indazole Derivatives
N4-Substituent | Biological Target | Key Activity Metrics | Structural Effect |
---|---|---|---|
3-(Trifluoromethyl)phenyl | Dopamine D₂ receptor | Kᵢ = 115 nM | Enhanced hydrophobic contact with EL2 loop |
Methyl | IDO1 enzyme | IC₅₀ = 5.3 μM (e.g., compound 2g) | Reduced steric hindrance in heme pocket |
Pyridin-3-yl | Antifungal targets | MIC = 4.0–8.0 μg/mL vs. S. pneumoniae | Metal-coordination capability |
Unsubstituted (piperazine) | HCV NS5A (gt 1a) | EC₅₀ = 0.003 nM (e.g., compound 4) | Favorable salt bridge with Asp38 |
The strategic fusion of indazole and piperazine pharmacophores evolved through iterative structural optimization across therapeutic domains. Early indazole derivatives focused on C3 and N1 modifications for kinase inhibition (e.g., JNK inhibitors) or anti-inflammatory effects. The discovery of C7 as a vector for enhancing target versatility catalyzed interest in piperazine-linked constructs [5] [6].
Key milestones include:
Synthetic methodologies further accelerated scaffold diversification. Transition-metal-free aryne cycloadditions enabled direct C7-functionalization [10], while Pd-catalyzed amination facilitated N1-alkylation for pharmacokinetic optimization. The commercial availability of 5-(piperazin-1-yl)-1H-indazole (≥97% purity, CAS 478827-33-7) and 7-(piperazin-1-yl)-1H-indazole dihydrochloride underscores its established role in discovery pipelines [1] [3].
Synthetic Advancements Enabling Scaffold Diversification
Contemporary research leverages this scaffold for proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, exploiting its vectorality for bifunctional molecule design. As structural biology advances illuminate target dynamics—particularly in GPCRs—7-(piperazin-1-yl)-1H-indazole derivatives remain pivotal for probing nuanced protein-inhibitor interfaces [7] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0